"1-hexylthio-1-deoxy-galactopyranoside structure elucidation"
"1-hexylthio-1-deoxy-galactopyranoside structure elucidation"
Structure Elucidation of 1-Hexylthio-1-deoxy- β -D-galactopyranoside: A Comprehensive Analytical Guide
Executive Summary
Alkyl thioglycosides, such as 1-hexylthio-1-deoxy-galactopyranoside, are highly stable analogs of naturally occurring O-glycosides. The substitution of the anomeric oxygen with sulfur renders the glycosidic bond resistant to enzymatic cleavage by endogenous β -galactosidases. This stability makes these molecules invaluable as biological probes, components of[1], and ligands for [2].
Because the synthesis of these compounds relies heavily on kinetic control and neighboring-group participation to dictate stereochemistry, rigorous structure elucidation is paramount. This whitepaper details a self-validating analytical framework designed to unequivocally confirm the molecular architecture, connectivity, and stereochemistry of 1-hexylthio-1-deoxy- β -D-galactopyranoside.
The Self-Validating Elucidation Strategy
To establish the structure beyond a reasonable doubt, we employ an orthogonal, self-validating strategy. The framework operates as a closed loop: High-Resolution Mass Spectrometry (HRMS) provides the compositional boundary conditions, 1D NMR defines the stereochemical geometry, 2D NMR confirms the topological assembly of the fragments, and FT-IR validates the functional group integrity.
Causality Behind the Analytical Choices
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Compositional Causality (HRMS): We first establish the exact molecular formula. Without confirming the composition ( C12H24O5S ), downstream connectivity mapping is speculative.
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Stereochemical Causality (1D NMR): The biological activity of a galactoside is entirely dependent on its anomeric orientation ( α vs. β ). We exploit the [3], which correlates the 3JH,H coupling constant with the dihedral angle between vicinal protons. An axial-axial proton arrangement (the β -anomer) yields a large coupling constant (~9.5–10.0 Hz), whereas an equatorial-axial arrangement (the α -anomer) yields a significantly smaller one (~5.8 Hz)[4].
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Linkage Causality (2D NMR): Standard 1D NMR cannot prove that the hexyl chain is covalently attached to the sugar because sulfur is NMR-inactive, creating a "blind spot" at the thioether linkage. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to bridge this gap. Detecting a 3-bond magnetization transfer ( 3JCH ) between the anomeric proton and the hexyl chain's α -carbon definitively [5].
Orthogonal workflow for the self-validating structure elucidation of 1-hexylthio-galactopyranoside.
Quantitative Data Matrix
The following table summarizes the critical analytical parameters required to validate the structure of 1-hexylthio-1-deoxy- β -D-galactopyranoside.
| Analytical Parameter | Target Signal / Value | Experimental Observation | Structural Significance |
| HRMS (ESI-TOF) | [M+Na]+ Exact Mass | 303.1242 m/z | Confirms molecular formula C12H24O5S |
| 1H NMR (Anomeric) | H-1 Chemical Shift & J | ~4.35 ppm, d, J=9.5 Hz | Confirms β -configuration (axial-axial dihedral) |
| 1H NMR (Alkyl) | H-1' (S- CH2 ) | ~2.65 ppm, m, 2H | Confirms presence of S-linked hexyl chain |
| 13C NMR (Anomeric) | C-1 Chemical Shift | ~87.5 ppm | Characteristic upfield shift of S-glycosidic C-1 |
| 2D HMBC | C-1 / H-1' Cross-peak | Strong correlation observed | Proves covalent linkage across the sulfur atom |
| FT-IR | O-H Stretch | ~3300 cm−1 (broad) | Confirms free hydroxyl groups (deprotected) |
| FT-IR | C=O Stretch | Absent (~1750 cm−1 ) | Validates complete removal of precursor acetates |
Step-by-Step Experimental Methodologies
To ensure reproducibility and analytical trustworthiness, all elucidation experiments must follow these standardized protocols.
Methodology A: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation : Dissolve 1.0 mg of the purified 1-hexylthio-1-deoxy- β -D-galactopyranoside in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute 1:100 in methanol containing 0.1% formic acid.
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Ionization : Inject 5 µL of the diluted sample into an Electrospray Ionization (ESI) source operating in positive ion mode. Capillary voltage should be set to 3.0 kV.
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Acquisition : Scan the m/z range of 100–1000 using a Time-of-Flight (TOF) analyzer.
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Validation : Calibrate the instrument against a sodium formate standard cluster to achieve < 5 ppm mass accuracy. Extract the exact mass for the sodium adduct [M+Na]+ and compare it against the theoretical value of 303.1242 m/z.
Methodology B: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Dissolve 15 mg of the fully dried compound in 0.6 mL of deuterated methanol ( CD3OD ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
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1D Acquisition :
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Acquire a 1H NMR spectrum (400 MHz or higher, 16 scans, 298 K).
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Acquire a 13C{1H} NMR spectrum (100 MHz or higher, 1024 scans, 298 K).
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2D Acquisition :
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Acquire a 1H−1H COSY spectrum to trace the continuous galactopyranose ring spin system from H-1 through H-6.
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Acquire a 1H−13C HSQC spectrum to assign all directly bonded carbon-proton pairs.
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Acquire a 1H−13C HMBC spectrum (optimized for long-range couplings of ~8 Hz) to map the [6] and confirm the S-glycosidic linkage.
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Validation : Extract the 3JH1,H2 coupling constant from the H-1 doublet. A value strictly > 9.0 Hz confirms the 1,2-trans ( β ) diaxial configuration.
Methodology C: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation : Place 2 mg of the neat solid (or viscous oil) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
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Acquisition : Apply uniform pressure using the ATR anvil. Record the spectrum from 4000 to 400 cm−1 with a resolution of 4 cm−1 (average of 32 scans).
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Validation : Evaluate the spectrum for a broad O-H stretching band (~3300 cm−1 ). Crucially, confirm the complete absence of an ester C=O stretch (~1750 cm−1 ), which validates that the Zemplén transesterification (deprotection) step was 100% successful and the sample is biologically viable.
References
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[3] Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. Molecules (NIH PMC). URL:[Link]
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[4] Conformational Properties of Aryl S-Glucosides in Solution. ACS Omega (NIH PMC). URL:[Link]
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[1] Engineered Self-Assembly of Amphiphilic Cyclodextrin Conjugates for Drug Encapsulation. ACS Biomacromolecules. URL:[Link]
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[2] Design and synthesis of unnatural coordination glycopolymer particles (CGPs): unleashing the potential of catechol-saccharide derivatives. RSC Advances (NIH PMC). URL:[Link]
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[6] The structure of a Cryptococcus neoformans polysaccharide motif recognized by protective antibodies: A combined NMR and MD study. PNAS. URL:[Link]
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[5] Dihedral angles and the Karplus equation for the coupling constants 3 J C,H in oligo-b-1,3-D-glucosides. ResearchGate. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of unnatural coordination glycopolymer particles (CGPs): unleashing the potential of catechol-saccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Properties of Aryl S-Glucosides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
